Dimethyl[bis(propanoyloxy)]stannane
Description
Dimethyl[bis(propanoyloxy)]stannane is an organotin compound with the molecular formula C₈H₁₄O₄Sn, consisting of a central tin atom bonded to two methyl groups and two propanoyloxy (CH₂CH₂COO⁻) ligands. Organotin compounds are widely used as catalysts, stabilizers in polymers, and biocides.
Properties
CAS No. |
61133-55-9 |
|---|---|
Molecular Formula |
C8H16O4Sn |
Molecular Weight |
294.92 g/mol |
IUPAC Name |
[dimethyl(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/2C3H6O2.2CH3.Sn/c2*1-2-3(4)5;;;/h2*2H2,1H3,(H,4,5);2*1H3;/q;;;;+2/p-2 |
InChI Key |
INESKUJQAULKSC-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)O[Sn](C)(C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl[bis(propanoyloxy)]stannane can be synthesized through the reaction of dimethyltin dichloride with propanoic acid in the presence of a base. The reaction typically involves the following steps:
- Dissolution of dimethyltin dichloride in an organic solvent such as toluene.
- Addition of propanoic acid and a base, such as triethylamine, to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purification of the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[bis(propanoyloxy)]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The propanoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Dimethyl[bis(propanoyloxy)]stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of dimethyl[bis(propanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The propanoyloxy groups may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Acyloxy Chain Length |
|---|---|---|---|---|---|
| This compound | Not provided | C₈H₁₄O₄Sn | ~296.9* | Methyl, propanoyloxy | C3 (propionate) |
| Dimethylbis[(1-oxododecyl)oxy]stannane | 2179-99-9 | C₂₆H₅₂O₄Sn | 563.4 | Methyl, lauroyloxy | C12 (laurate) |
| Dibutylbis[(1-oxohexyl)oxy]stannane | 19704-60-0 | C₂₀H₄₀O₄Sn | 463.24 | Butyl, hexanoyloxy | C6 (hexanoate) |
| Bis(tetradecanoyloxy)dibutylstannane | 28660-67-5 | C₃₆H₇₂O₄Sn | 687.68 | Butyl, tetradecanoyloxy | C14 (myristate) |
| Tributyl(methacryloyloxy)stannane | 2155-70-6 | C₁₅H₂₈O₂Sn | 343.1 | Butyl, methacryloyloxy | N/A (unsaturated) |
Key Findings:
Substituent Effects: Methyl vs. Acyloxy Chain Length: Shorter chains (e.g., propanoyloxy, C3) likely enhance solubility in polar solvents, whereas longer chains (e.g., lauroyloxy, C12) increase lipophilicity, favoring use in polymer stabilization .
Thermal Stability: Longer acyloxy chains (e.g., C14 in bis(tetradecanoyloxy)dibutylstannane) improve thermal stability, making them suitable for high-temperature industrial processes . This compound may exhibit lower thermal stability due to its shorter chains.
Applications: Catalysis: Dibutyltin compounds (e.g., dibutylbis[(1-oxohexyl)oxy]stannane) are used as catalysts in polyurethane formation . Dimethyl analogs may offer faster reaction kinetics but lower selectivity due to reduced steric effects. Polymer Stabilizers: Lauroyloxy (C12) and tetradecanoyloxy (C14) derivatives are common in PVC stabilization, where chain length balances compatibility and migration resistance . Propanoyloxy derivatives may lack this balance. Biocidal Activity: Tributyltin compounds are historically used as antifouling agents, but dimethyltin derivatives are less toxic and regulated under EPA guidelines (e.g., §721.10575 in ).
Synthetic Methods: Similar stannanes are synthesized via esterification of tin hydroxides with acid chlorides or transesterification reactions. For example, bis(tetradecanoyloxy)dibutylstannane is derived from dibutyltin oxide and tetradecanoic acid . This compound likely follows analogous pathways.
Regulatory and Safety Considerations: Organotin compounds are regulated due to environmental persistence and toxicity. For instance, tributyltin derivatives are restricted under international conventions, while dimethyltin compounds face scrutiny under EPA significant new use rules (SNURs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
